molecular formula C21H16N2O3 B15160427 6-(4-Methoxyphenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one CAS No. 651720-59-1

6-(4-Methoxyphenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B15160427
CAS No.: 651720-59-1
M. Wt: 344.4 g/mol
InChI Key: UTICJYHSIWSZSZ-UHFFFAOYSA-N
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Description

2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with hydroxynaphthyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxynaphthalene-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then cyclized with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve solvents like ethanol or methanol and may require heating under reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The pyrimidinone ring can be reduced to a pyrimidine ring under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-(6-oxonaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one.

    Reduction: Formation of 2-(6-hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(6-Hydroxynaphthalen-2-yl)-6-(4-hydroxyphenyl)pyrimidin-4(1H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its hydrogen bonding capabilities.

    2-(6-Hydroxynaphthalen-2-yl)-6-(4-chlorophenyl)pyrimidin-4(1H)-one: The chloro group can influence its electronic properties and reactivity.

Uniqueness

The presence of both hydroxyl and methoxy groups in 2-(6-Hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)pyrimidin-4(1H)-one makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can participate in various interactions, making the compound versatile for different applications.

Properties

CAS No.

651720-59-1

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-(6-hydroxynaphthalen-2-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H16N2O3/c1-26-18-8-5-13(6-9-18)19-12-20(25)23-21(22-19)16-3-2-15-11-17(24)7-4-14(15)10-16/h2-12,24H,1H3,(H,22,23,25)

InChI Key

UTICJYHSIWSZSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O

Origin of Product

United States

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